molecular formula C9H14N2O2S B6201277 5-tert-butyl-2-methanesulfonylpyrimidine CAS No. 1547061-54-0

5-tert-butyl-2-methanesulfonylpyrimidine

Cat. No.: B6201277
CAS No.: 1547061-54-0
M. Wt: 214.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl-2-methanesulfonylpyrimidine is a chemical compound with the molecular formula C10H16N2O2S It is a pyrimidine derivative, characterized by the presence of a tert-butyl group at the 5-position and a methanesulfonyl group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methanesulfonylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced at the 5-position of the pyrimidine ring through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced at the 2-position through a sulfonation reaction using methanesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-methanesulfonylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the methanesulfonyl group, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-tert-Butyl-2-methanesulfonylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methanesulfonylpyrimidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-2-methylpyrimidine: Similar structure but with a methyl group instead of a methanesulfonyl group.

    5-tert-Butyl-2-chloropyrimidine: Contains a chlorine atom at the 2-position instead of a methanesulfonyl group.

    5-tert-Butyl-2-nitropyrimidine: Features a nitro group at the 2-position.

Uniqueness

5-tert-Butyl-2-methanesulfonylpyrimidine is unique due to the presence of both the tert-butyl and methanesulfonyl groups, which impart distinct chemical properties. The combination of these groups influences the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-tert-butyl-2-methanesulfonylpyrimidine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-dimethoxypyrimidine", "tert-butyl alcohol", "methanesulfonyl chloride", "potassium carbonate", "acetonitrile" ], "Reaction": [ "Step 1: 2,4-dimethoxypyrimidine is reacted with tert-butyl alcohol in the presence of potassium carbonate and acetonitrile to form 5-tert-butyl-2-hydroxypyrimidine.", "Step 2: 5-tert-butyl-2-hydroxypyrimidine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 5-tert-butyl-2-methanesulfonylpyrimidine." ] }

CAS No.

1547061-54-0

Molecular Formula

C9H14N2O2S

Molecular Weight

214.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.